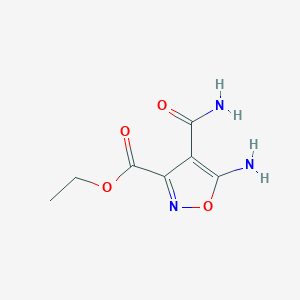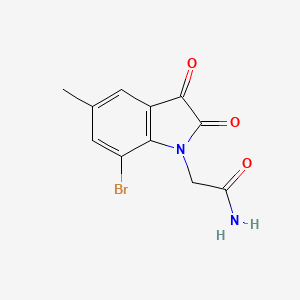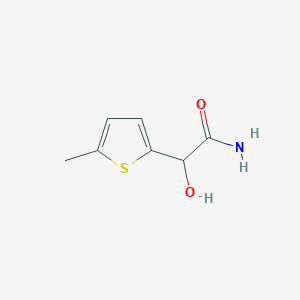![molecular formula C12H11N3O2 B12118463 4-Oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carbohydrazide CAS No. 400631-33-6](/img/structure/B12118463.png)
4-Oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-Pyrrolo[3,2,1-ij]quinoline-5-carboxylicacid,1,2-dihydro-4-oxo-,hydrazide(9CI) is a complex organic compound with significant interest in various scientific fields
Preparation Methods
The synthesis of 4H-Pyrrolo[3,2,1-ij]quinoline-5-carboxylicacid,1,2-dihydro-4-oxo-,hydrazide(9CI) typically involves multiple steps. One common method includes the reaction of anthranilic acid derivatives with suitable reagents under controlled conditions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often utilizing advanced techniques such as microwave-assisted synthesis or flow chemistry to enhance efficiency .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can convert it into different hydrazide derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where common reagents include halides and amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-1,2-diones, while substitution reactions can produce a variety of substituted quinoline derivatives .
Scientific Research Applications
4H-Pyrrolo[3,2,1-ij]quinoline-5-carboxylicacid,1,2-dihydro-4-oxo-,hydrazide(9CI) has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It is used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it has been shown to inhibit protein kinases by binding to their active sites, thereby blocking their activity. This inhibition can affect various cellular pathways, making it a potential therapeutic agent for diseases involving kinase dysregulation .
Comparison with Similar Compounds
Similar compounds include:
4H-Pyrrolo[3,2,1-ij]quinoline-1,2-diones: These compounds share a similar core structure but differ in their functional groups, leading to different chemical properties and applications.
6-Hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamides: These compounds have additional hydroxyl groups, which can enhance their reactivity and potential biological activity.
Hexahydrospiro-pyrazolo[3,4-b]pyridine-4,1-pyrrolo[3,2,1-ij]quinolines:
The uniqueness of 4H-Pyrrolo[3,2,1-ij]quinoline-5-carboxylicacid,1,2-dihydro-4-oxo-,hydrazide(9CI) lies in its specific hydrazide functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
400631-33-6 |
|---|---|
Molecular Formula |
C12H11N3O2 |
Molecular Weight |
229.23 g/mol |
IUPAC Name |
11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene-10-carbohydrazide |
InChI |
InChI=1S/C12H11N3O2/c13-14-11(16)9-6-8-3-1-2-7-4-5-15(10(7)8)12(9)17/h1-3,6H,4-5,13H2,(H,14,16) |
InChI Key |
FBCJCMQSBAGDKB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C3=C(C=CC=C31)C=C(C2=O)C(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[(4-methylphenyl)sulfonyl]-1-[3-(morpholin-4-yl)propyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B12118422.png)





![{[4-Ethoxy-3-(methylethyl)phenyl]sulfonyl}(2-methylcyclohexyl)amine](/img/structure/B12118465.png)

![4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (3-methylphenoxy)acetate](/img/structure/B12118469.png)
![6-(2-Hydroxyethyl)-2-(isopropylthio)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B12118470.png)

